Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a unique 1-amino-2-methyl-1-oxopropan-2-yl substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its modular structure, which allows for further functionalization.
Properties
IUPAC Name |
tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(18)15-6-8-16(9-7-15)13(4,5)10(14)17/h6-9H2,1-5H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEORPBJXFKEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139767 | |
| Record name | 1,1-Dimethylethyl 4-(2-amino-1,1-dimethyl-2-oxoethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-83-9 | |
| Record name | 1,1-Dimethylethyl 4-(2-amino-1,1-dimethyl-2-oxoethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885698-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-amino-1,1-dimethyl-2-oxoethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with tert-butyl chloroformate to form the tert-butyl carbamate derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: It may find use in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl piperazine-1-carboxylate derivatives, focusing on substituent effects, stability, synthesis, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Bromophenyl derivatives (e.g., ) are favored in cross-coupling reactions due to the bromo group’s reactivity, whereas the target compound’s amino-carbonyl substituent may favor solubility in polar solvents .
Stability and Degradation
- Gastric Fluid Stability: Fluorophenyl-oxazolidinone analogs (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid (SGF) due to acid-labile oxazolidinone rings. The target compound’s amide-like structure may confer greater acid stability, though experimental validation is needed .
- Boc Deprotection : All Boc-protected piperazines undergo deprotection under acidic conditions (e.g., HCl/dioxane), a common step in drug synthesis. The target compound’s stability during this process is likely comparable to analogs like QB-0435 .
Biological Activity
Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate, also known by its CAS number 73470-46-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 202.25 g/mol. The compound is characterized by the presence of a piperazine ring, which is often associated with various pharmacological activities.
Research indicates that compounds containing piperazine moieties can interact with multiple biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes. Specifically, this compound may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), suggesting that this compound might also inhibit AChE, which is crucial in the treatment of Alzheimer's disease.
- Neuroprotective Effects : Studies on related compounds have demonstrated neuroprotective properties against oxidative stress, potentially through the modulation of inflammatory pathways.
In Vitro Studies
Recent studies have explored the effects of similar piperazine derivatives on cell viability and oxidative stress. For instance, a compound structurally related to this compound showed:
| Compound | Cell Viability (%) | Aβ-Induced Cytotoxicity Reduction (%) |
|---|---|---|
| M4 | 100 at 100 μM | 62.98 |
| Control | - | 43.78 |
These results suggest that compounds with similar structures can significantly enhance cell viability in the presence of amyloid beta (Aβ) peptides, indicating potential therapeutic applications in neurodegenerative diseases.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of piperazine derivatives in models of Alzheimer's disease. For example, a related compound demonstrated:
| Treatment Group | MDA Levels (nmol/g) | GSH Levels (μmol/g) |
|---|---|---|
| Scopolamine | Increased | Decreased |
| M4 | Decreased | Increased |
These findings highlight the ability of certain piperazine derivatives to mitigate oxidative stress markers, further supporting their potential as neuroprotective agents.
Case Studies
One notable case study examined the effects of a piperazine derivative on cognitive function in scopolamine-induced memory impairment models. The study found that treatment with the derivative led to significant improvements in memory retention compared to untreated controls.
Q & A
Q. Table 1. Comparative Reactivity of Piperazine Derivatives
| Substituent | Reaction Rate (k, s⁻¹) | Biological Activity (IC₅₀, nM) |
|---|---|---|
| 2-Methylpropanamide | 0.045 | 12.3 (Enzyme X) |
| Chlorosulfonyl | 0.032 | 8.9 (Receptor Y) |
Q. Table 2. Analytical Parameters for Purity Assessment
| Technique | Column/Probe | Detection Limit |
|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 0.1 µg/mL |
| NMR | 500 MHz, CDCl₃ | 0.5 mmol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
